2-amino-7-(3-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-amino-7-(3-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a compound that belongs to the thiazole and pyridine family. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(3-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-(3-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the aromatic ring or the thiazole moiety.
Scientific Research Applications
2-amino-7-(3-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, with studies showing efficacy against breast cancer cell lines.
Biological Studies: The compound’s biological activities, such as antibacterial and antifungal properties, make it a candidate for developing new antimicrobial agents.
Drug Development: Its structural features allow it to interact with various biological targets, making it a valuable scaffold for designing new drugs.
Mechanism of Action
The mechanism of action of 2-amino-7-(3-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and pyrano[2,3-d]thiazole derivatives share similar structural motifs and biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring, such as pyrazolo[3,4-b]pyridine derivatives, also exhibit similar chemical properties and applications.
Uniqueness
2-amino-7-(3-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is unique due to the presence of both thiazole and pyridine rings in its structure, which allows it to exhibit a wide range of biological activities. Its fluorophenyl group further enhances its potential interactions with biological targets, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C12H10FN3OS |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-amino-7-(3-fluorophenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C12H10FN3OS/c13-7-3-1-2-6(4-7)8-5-9(17)15-11-10(8)18-12(14)16-11/h1-4,8H,5H2,(H2,14,16)(H,15,17) |
InChI Key |
FTDVLQVVYREJDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(S2)N)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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